molecular formula C11H11ClF2O B14065605 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one

Cat. No.: B14065605
M. Wt: 232.65 g/mol
InChI Key: IPJCBPWKCUGJMD-UHFFFAOYSA-N
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Description

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a chloromethyl group and a difluoromethyl group attached to a phenyl ring, along with a propan-2-one moiety

Preparation Methods

The synthesis of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one typically involves several steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Halogenation: Introduction of the chloromethyl group to the phenyl ring through a halogenation reaction.

    Fluorination: Introduction of the difluoromethyl group using fluorinating agents.

    Ketone Formation: Formation of the propan-2-one moiety through a series of reactions involving oxidation and rearrangement.

Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to alcohols.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chloromethyl and difluoromethyl groups may play a role in binding to enzymes or receptors, leading to modulation of biological activity. The propan-2-one moiety may also contribute to the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-(4-(Chloromethyl)-2-(difluoromethyl)phenyl)propan-2-one can be compared with similar compounds, such as:

    1-(4-(Chloromethyl)phenyl)propan-2-one: Lacks the difluoromethyl group, which may result in different chemical and biological properties.

    1-(4-(Difluoromethyl)phenyl)propan-2-one:

    1-(4-(Chloromethyl)-2-(fluoromethyl)phenyl)propan-2-one: Contains a fluoromethyl group instead of a difluoromethyl group, leading to variations in chemical behavior.

Properties

Molecular Formula

C11H11ClF2O

Molecular Weight

232.65 g/mol

IUPAC Name

1-[4-(chloromethyl)-2-(difluoromethyl)phenyl]propan-2-one

InChI

InChI=1S/C11H11ClF2O/c1-7(15)4-9-3-2-8(6-12)5-10(9)11(13)14/h2-3,5,11H,4,6H2,1H3

InChI Key

IPJCBPWKCUGJMD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)CCl)C(F)F

Origin of Product

United States

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